

Preparing NBQX Disodium Salt Stock Solutions: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) disodium salt stock solutions.

NBQX disodium salt is a potent, selective, and competitive antagonist of AMPA and kainate receptors, making it a critical tool in neuroscience research for studying excitatory synaptic transmission and for investigating its neuroprotective and anticonvulsant properties.[1][2] This document outlines the necessary information for the effective use of NBQX disodium salt in a laboratory setting.

Physicochemical and Biological Properties

NBQX disodium salt is a more water-soluble form of NBQX.[3] Its primary mechanism of action is the competitive antagonism of AMPA and kainate receptors, thereby blocking the effects of the excitatory neurotransmitter glutamate.[2][4] This activity underlies its neuroprotective, anticonvulsant, and antinociceptive effects observed in vivo.[3][4]



Property	Value	Reference
Molecular Weight	380.24 g/mol	[3][4][5]
Molecular Formula	C12H6N4Na2O6S	[5]
Purity	≥98%	[1][3][4]
Form	Crystalline solid	[1]
CAS Number	479347-86-9	[1][4][5]

Solubility and Stability

NBQX disodium salt exhibits good solubility in aqueous solutions, a key advantage over its parent compound.[6] Proper storage is crucial to maintain its stability and efficacy.

Solvent	Maximum Concentration	Reference
Water	50 mM (19.01 mg/mL)	[3][4]
DMSO	100 mg/mL (262.99 mM)	[5]

Storage Conditions:

- Solid Form: Store at -20°C under desiccating conditions for up to 12 months.[1][4]
- Stock Solutions: Aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[7][8]

Experimental Protocols Preparation of a 50 mM Aqueous Stock Solution

This protocol describes the preparation of a 50 mM stock solution of **NBQX disodium** salt in water.

Materials:

NBQX disodium salt (MW: 380.24 g/mol)



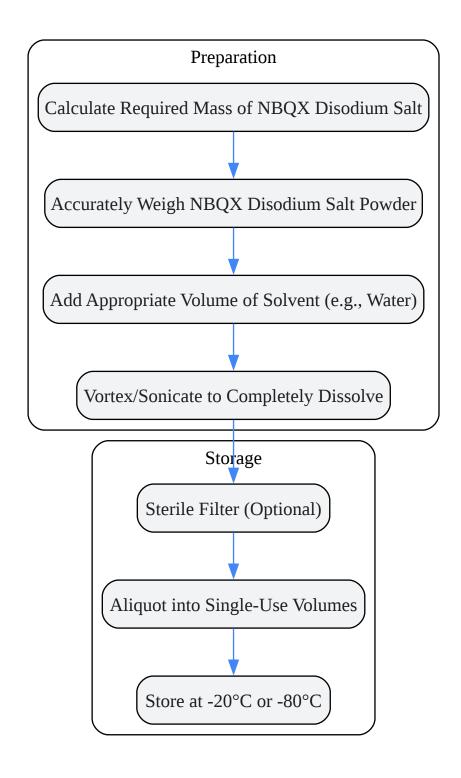
- Nuclease-free water
- Vortex mixer
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes

Procedure:

- Calculation: To prepare 1 mL of a 50 mM stock solution, you will need:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass = 0.050 mol/L x 0.001 L x 380.24 g/mol = 0.019012 g = 19.01 mg
- Weighing: Accurately weigh out 19.01 mg of **NBQX disodium** salt powder.
- Dissolving: Add the powder to a sterile vial. Add 1 mL of nuclease-free water.
- Mixing: Vortex the solution until the solid is completely dissolved.[9] Gentle warming or sonication may be used if necessary to aid dissolution.[5]
- Sterilization (Optional): If required for your application (e.g., cell culture), sterile filter the solution through a 0.22 μm syringe filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[7][8]

Experimental Workflow for Stock Solution Preparation





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Caption: Workflow for preparing **NBQX disodium** salt stock solution.

Application Data



NBQX is utilized across a range of concentrations depending on the experimental model.

Application	Typical Concentration Range	Reference
In Vitro (e.g., cell culture, brain slices)	5 μM - 50 μM	[10]
In Vivo (e.g., intraperitoneal injection)	3 mg/kg - 30 mg/kg	[8][11]
In Vivo (e.g., intra-articular injection)	20 mM - 25 mM	[12][13]

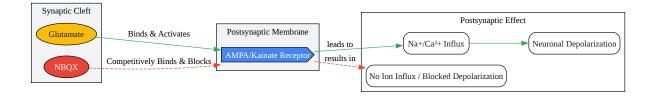
IC50 Values:

AMPA Receptor: 0.15 μM[3][4]

Kainate Receptor: 4.8 μM[3][4]

Mechanism of Action: Signaling Pathway

NBQX acts as a competitive antagonist at the ligand-binding domain of AMPA and kainate receptors. These receptors are ionotropic glutamate receptors that, upon binding to glutamate, open to allow the influx of Na⁺ and Ca²⁺ ions, leading to neuronal depolarization and excitatory postsynaptic potentials. By competitively binding to these receptors, NBQX prevents glutamate from binding and activating the receptor, thus inhibiting the downstream signaling cascade.





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Caption: NBQX competitively antagonizes AMPA/kainate receptors.

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